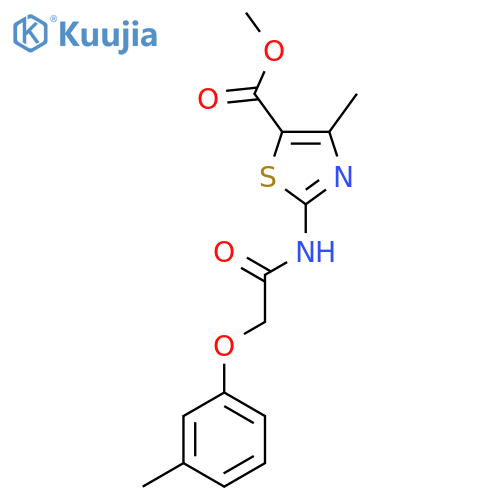Cas no 430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate)

430472-10-9 structure
商品名:methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate
- Oprea1_304670
- CHEMBL1341282
- METHYL 4-METHYL-2-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
- 430472-10-9
- HMS2573N11
- AKOS002163437
- SMR000270017
- AB00113902-01
- SR-01000240140
- methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- EN300-18251672
- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)thiazole-5-carboxylate
- MLS000679084
- methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
- SR-01000240140-1
- CS-0237337
-
- インチ: 1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18)
- InChIKey: RZXFVLILXHWMDT-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(C)=C1C(=O)OC)NC(COC1=CC=CC(C)=C1)=O
計算された属性
- せいみつぶんしりょう: 320.08307817g/mol
- どういたいしつりょう: 320.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 106Ų
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18251672-0.05g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.05g |
$210.0 | 2023-09-19 | ||
| Enamine | EN300-18251672-0.1g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.1g |
$253.0 | 2023-09-19 | ||
| Aaron | AR01YYYY-50mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 50mg |
$314.00 | 2025-03-11 | ||
| 1PlusChem | 1P01YYQM-50mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 50mg |
$312.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-50mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 50mg |
¥4536.00 | 2024-05-13 | |
| Aaron | AR01YYYY-250mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 250mg |
$393.00 | 2025-02-14 | |
| 1PlusChem | 1P01YYQM-250mg |
Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |
430472-10-9 | 95% | 250mg |
$381.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-100mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 100mg |
¥5915.00 | 2024-05-13 | |
| Enamine | EN300-18251672-0.25g |
methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 0.25g |
$267.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-250mg |
Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |
430472-10-9 | 98% | 250mg |
¥6722.00 | 2024-05-13 |
methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate) 関連製品
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
